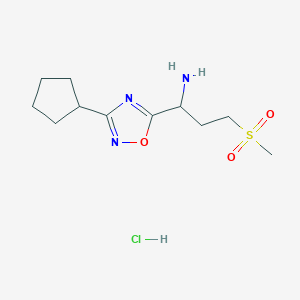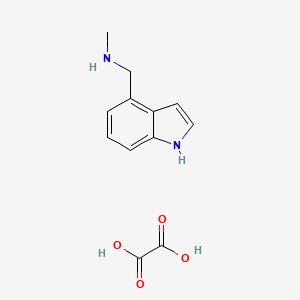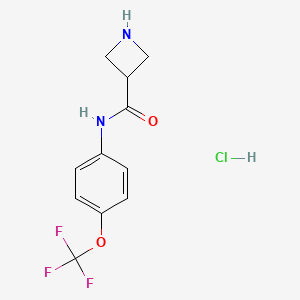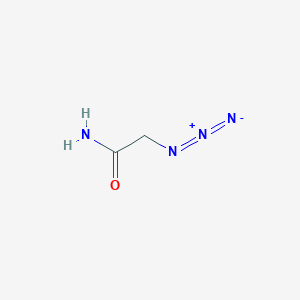
1,3,2-Dioxaphospholane, 2-methyl-, 2-oxide
Übersicht
Beschreibung
1,3,2-Dioxaphospholane, 2-methyl-, 2-oxide is an organophosphorus compound with the molecular formula C3H7O3P This compound is characterized by a five-membered ring structure containing phosphorus, oxygen, and carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaphospholane, 2-methyl-, 2-oxide typically involves the reaction of phosphorus trichloride with ethylene glycol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. The reaction conditions often include:
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or toluene.
Base: Triethylamine or pyridine is often used as a base to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,2-Dioxaphospholane, 2-methyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: Nucleophilic substitution reactions at the phosphorus atom are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Nucleophiles: Alcohols, amines, or thiols.
Major Products Formed
Oxidation Products: Phosphine oxides.
Reduction Products: Phosphine derivatives.
Substitution Products: Various substituted phospholane derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,2-Dioxaphospholane, 2-methyl-, 2-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in the design of phosphorus-containing drugs.
Industry: Utilized in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of 1,3,2-Dioxaphospholane, 2-methyl-, 2-oxide involves its interaction with molecular targets through its phosphorus atom. The compound can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, leading to inhibition or modification of their activity. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby blocking substrate access.
Signal Transduction: Modulating signaling pathways by interacting with key proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-1,3,2lambda~5~-dioxaphosphinan-2-one
- 2-Methyl-1,3,2lambda~5~-dioxaphosphorinan-2-thione
Uniqueness
1,3,2-Dioxaphospholane, 2-methyl-, 2-oxide is unique due to its five-membered ring structure and the presence of both phosphorus and oxygen atoms. This structural feature imparts distinct reactivity and stability compared to similar compounds, making it valuable in various chemical and industrial applications.
Eigenschaften
IUPAC Name |
2-methyl-1,3,2λ5-dioxaphospholane 2-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O3P/c1-7(4)5-2-3-6-7/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXANWQXYIARNOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP1(=O)OCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00504477 | |
| Record name | 2-Methyl-1,3,2lambda~5~-dioxaphospholan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1831-25-0 | |
| Record name | 2-Methyl-1,3,2lambda~5~-dioxaphospholan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S,4S)-4-fluoro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B1653347.png)
![(4Ar,8aR)-4,4a,6,7,8,8a-hexahydropyrano[3,2-b]pyran-3-one](/img/structure/B1653348.png)
![(2R,3R)-1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carbonitrile](/img/structure/B1653349.png)
![5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis](/img/structure/B1653351.png)


![1-isopentyl-3,5,5-trimethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole hydrochloride](/img/structure/B1653354.png)

![1-[2-(propan-2-ylsulfanyl)ethyl]-1H-indazole-3-carbonitrile](/img/structure/B1653356.png)

![1,1'-[(Dichloromethanediyl)disulfonyl]dibenzene](/img/structure/B1653359.png)



